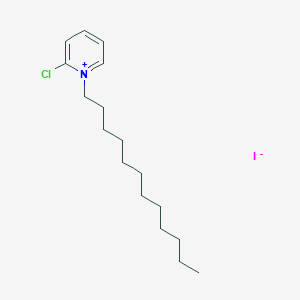
2-Chloro-1-dodecylpyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-dodecylpyridin-1-ium iodide is a quaternary ammonium compound with a pyridinium core. It is known for its surfactant properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-dodecylpyridin-1-ium iodide typically involves the quaternization of 2-chloropyridine with dodecyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
2-Chloropyridine+Dodecyl iodide→2-Chloro-1-dodecylpyridin-1-ium iodide
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other separation techniques.
化学反応の分析
Types of Reactions
2-Chloro-1-dodecylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloride ion can be replaced by other nucleophiles.
Oxidation and reduction: The pyridinium ring can participate in redox reactions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as thiol derivatives.
Oxidation: Oxidized pyridinium derivatives.
Reduction: Reduced pyridine derivatives.
科学的研究の応用
2-Chloro-1-dodecylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in the formulation of detergents and disinfectants.
作用機序
The mechanism of action of 2-Chloro-1-dodecylpyridin-1-ium iodide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane integrity and function.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-methylpyridinium iodide
- 2-Chloro-1-ethylpyridinium iodide
- 2-Chloro-1-butylpyridinium iodide
Uniqueness
2-Chloro-1-dodecylpyridin-1-ium iodide is unique due to its long alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong surface activity, such as detergents and antimicrobial agents.
特性
CAS番号 |
114309-58-9 |
|---|---|
分子式 |
C17H29ClIN |
分子量 |
409.8 g/mol |
IUPAC名 |
2-chloro-1-dodecylpyridin-1-ium;iodide |
InChI |
InChI=1S/C17H29ClN.HI/c1-2-3-4-5-6-7-8-9-10-12-15-19-16-13-11-14-17(19)18;/h11,13-14,16H,2-10,12,15H2,1H3;1H/q+1;/p-1 |
InChIキー |
WAMCKCZLKMWEHV-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1Cl.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


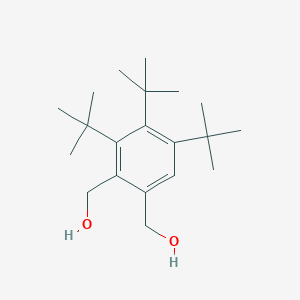
![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)

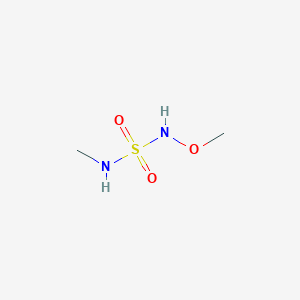

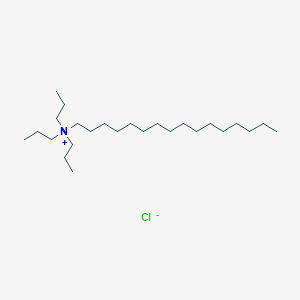
![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
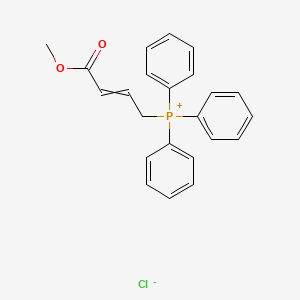

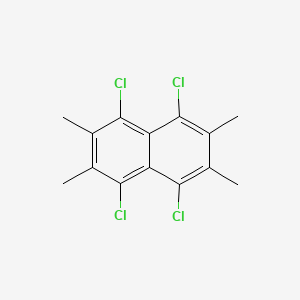
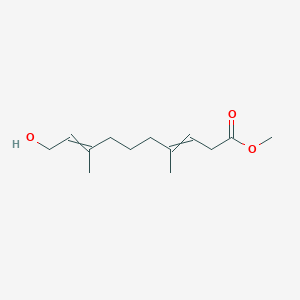
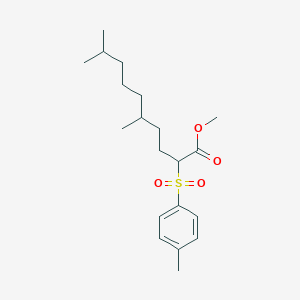
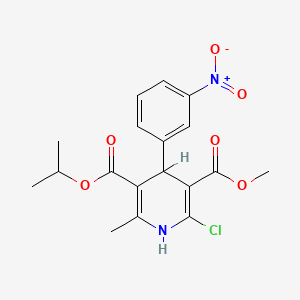
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
